molecular formula C10H9BrF3NO2S B1378394 N-(4-Bromo-3-trifluoromethylphenyl)-1,3-propanesultam CAS No. 1400644-93-0

N-(4-Bromo-3-trifluoromethylphenyl)-1,3-propanesultam

Cat. No. B1378394
CAS RN: 1400644-93-0
M. Wt: 344.15 g/mol
InChI Key: HFKGFIDLNNSZDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethylphenyl compounds, such as “N-(4-Bromo-3-trifluoromethylphenyl)-1,3-propanesultam”, often involves the use of thiol-reactive trifluoromethyl probes . For example, 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide (BTFMA) and N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide (3-BTFMA) have been used in the synthesis of related compounds .

Scientific Research Applications

Cross-Coupling Reactions

N-(4-Bromo-3-trifluoromethylphenyl)-1,3-propanesultam and related compounds have been utilized in cross-coupling reactions. For example, the cross-coupling of 3-bromopyridine and sulfonamides catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione showcased the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides, including 1,3-propanesultam, under specific conditions, highlighting the versatility of these compounds in creating sulfonamide linkages (Han, 2010).

Synthesis of N-Arylated Sultams

Another important application is the palladium- and copper-catalyzed cross-coupling of aryl halides with 1,4-butane and 1,3-propanesultams. This process yields N-arylated sultams in significant isolated yields, showcasing the compound's utility in the synthesis of complex sultam structures (Steinhuebel et al., 2004).

Ionic Liquid Catalysis

Ionic liquids, fabricated by reacting 1-butylimidazole with 1,3-propanesultone, have been used as catalysts in various reactions, such as the benzylation, allylation, and propargylation of 1,3-dicarbonyl compounds. These catalytic reactions proceed smoothly in ionic liquids, highlighting the role of 1,3-propanesultam derivatives in facilitating environmentally friendly chemical processes (Funabiki et al., 2009).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of compounds, including sultones and sultams like 1,3-propanesultam, is pivotal in organic chemistry. Studies on the 13C NMR spectra of these compounds provide valuable information on their chemical environment, contributing to our understanding of their reactivity and properties (Kausch et al., 1977).

Organic Synthesis Methodologies

Finally, synthetic approaches to 1,3-propanesultams are a significant area of research. Various methods based on intramolecular condensation, sulfonylation, alkylation, and reduction/oxidation reactions have been developed to prepare these compounds, demonstrating their wide applicability in organic synthesis (Popova & Dobrydnev, 2017).

Future Directions

The use of trifluoromethylphenyl compounds, such as “N-(4-Bromo-3-trifluoromethylphenyl)-1,3-propanesultam”, in the field of 19F NMR is a promising area of research. These compounds can serve as useful probes to investigate the structure and mechanism of biological molecules . Future research may focus on the development of new trifluoromethyl probes and their application in studying protein-protein interactions, protein-ligand interactions, and the structural analysis of proteins and nucleic acids .

properties

IUPAC Name

2-[4-bromo-3-(trifluoromethyl)phenyl]-1,2-thiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO2S/c11-9-3-2-7(6-8(9)10(12,13)14)15-4-1-5-18(15,16)17/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKGFIDLNNSZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC(=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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